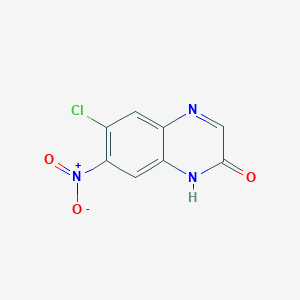

6-Chloro-7-nitroquinoxalin-2-one

Descripción

BenchChem offers high-quality 6-Chloro-7-nitroquinoxalin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-7-nitroquinoxalin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

934690-33-2 |

|---|---|

Fórmula molecular |

C8H4ClN3O3 |

Peso molecular |

225.59 g/mol |

Nombre IUPAC |

6-chloro-7-nitro-1H-quinoxalin-2-one |

InChI |

InChI=1S/C8H4ClN3O3/c9-4-1-5-6(2-7(4)12(14)15)11-8(13)3-10-5/h1-3H,(H,11,13) |

Clave InChI |

APCVIOKYERKKPN-UHFFFAOYSA-N |

SMILES canónico |

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CC(=O)N2 |

Origen del producto |

United States |

6-Chloro-7-nitroquinoxalin-2-one chemical properties

6-Chloro-7-nitroquinoxalin-2-one: Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary

Within the landscape of biologically active heterocyclic templates, the quinoxalin-2-one core has emerged as a privileged pharmacophore[1]. Specifically, 6-chloro-7-nitroquinoxalin-2-one (CAS 934690-33-2) serves as a highly functionalized, versatile building block in modern drug discovery. The strategic placement of a chlorine atom at the C6 position, adjacent to a strongly electron-withdrawing nitro group at C7, creates a uniquely reactive system primed for nucleophilic aromatic substitution (SNAr). This technical guide explores the structural dynamics, validated synthetic methodologies, and downstream pharmacological applications of this critical intermediate, providing researchers with the causal logic necessary to optimize its use in lead generation.

Structural Dynamics and Physicochemical Profile

The reactivity of 6-chloro-7-nitroquinoxalin-2-one is dictated by two primary structural features: the lactam-lactim tautomerism of the quinoxalinone core and the synergistic electronic effects of its substituents.

Lactam-Lactim Tautomerism: While the compound can theoretically exist in a lactim form (quinoxalin-2-ol), spectroscopic evidence confirms that the lactam form (quinoxalin-2(1H)-one) overwhelmingly predominates in both the solid state and polar solvents[1]. This tautomeric preference is crucial because it localizes the proton on the N1 nitrogen, leaving the C2 carbonyl intact and directing electrophilic or nucleophilic attacks to specific vectors on the bicyclic ring.

Electronic Activation for SNAr: The C6 chlorine atom is highly activated. The C7 nitro group exerts a powerful electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. Furthermore, the imine nitrogen (N4) in the quinoxaline ring acts as an additional electron sink. Because the C6 position is ortho to the nitro group and para to the N4 nitrogen, the local electron density is severely depleted, making the C6-Cl bond highly susceptible to displacement by primary and secondary amines under mild conditions[2].

Fig 1: Lactam-lactim tautomerism and C6-directed nucleophilic aromatic substitution (SNAr).

Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 6-Chloro-7-nitroquinoxalin-2(1H)-one |

| CAS Number | 934690-33-2 |

| Molecular Formula | C8H4ClN3O3 |

| Molecular Weight | 225.59 g/mol |

| Hydrogen Bond Donors | 1 (N1-H) |

| Hydrogen Bond Acceptors | 4 (C=O, N4, -NO2 oxygens) |

| Primary Reactivity | Nucleophilic Aromatic Substitution (SNAr), N-Alkylation |

Validated Experimental Protocol: Synthesis and Isolation

The classical synthesis of quinoxalin-2-ones involves the condensation of an o-phenylenediamine with an α-oxoaldehyde (such as glyoxylic acid)[3]. However, the use of an unsymmetrical diamine like 4-chloro-5-nitro-1,2-phenylenediamine inherently leads to regioselectivity challenges, yielding a mixture of isomers[3].

The causality behind the isomer ratio lies in the differential nucleophilicity of the two amino groups. The nitro group strongly withdraws electrons, making the amino group meta to it relatively more nucleophilic than the amino group para to it[3]. To optimize the yield of the desired 6-chloro-7-nitro isomer and prevent the degradation of the highly reactive glyoxylic acid, pH control is paramount[1].

Protocol: pH-Controlled Condensation Synthesis

This protocol is designed as a self-validating system; the formation of a distinct precipitate upon cooling validates successful cyclization, while TLC monitoring ensures the complete consumption of the diamine.

Step 1: Reagent Preparation and Buffering Dissolve 4-chloro-5-nitro-1,2-phenylenediamine (1.0 eq, 10 mmol) in 50 mL of an AcOH-NaOH-NaHCO3 buffer solution (pH ≈ 7). Causality: Maintaining a neutral pH prevents the acid-catalyzed degradation of glyoxylic acid while keeping the diamine sufficiently unprotonated to act as a nucleophile[1].

Step 2: Electrophile Addition Slowly add glyoxylic acid monohydrate (1.1 eq, 11 mmol) dropwise to the stirring solution at room temperature. Causality: Dropwise addition minimizes the local concentration of the electrophile, suppressing the formation of unwanted bis-adducts and controlling the exothermic initial Schiff base formation.

Step 3: Thermal Cyclization Elevate the reaction temperature to 80°C and stir for 2–3 hours. Monitor via TLC (CH2Cl2/EtOAc 3:1). Causality: The initial nucleophilic attack forms an intermediate; thermal energy is required to drive the secondary intramolecular cyclization (lactamization) to completion[3].

Step 4: Isolation and Regioselective Purification Cool the mixture to 0°C to induce precipitation. Filter the crude solid, which contains a mixture of 6-chloro-7-nitro and 7-chloro-6-nitro isomers. Purify the crude product via silica gel column chromatography or selective recrystallization from ethanol to isolate pure 6-chloro-7-nitroquinoxalin-2-one[4].

Fig 2: Step-by-step workflow for the condensation and isolation of the target quinoxalinone.

Reaction Optimization Summary

| Solvent System | Temperature | Isomeric Ratio (6-Cl : 7-Cl) | Overall Yield |

| Neutral (EtOH) | Reflux | ~ 1:1 | Moderate (40-50%) |

| Acidic (AcOH) | Reflux | ~ 1.2:1 | High (60-70%) |

| Buffer (pH 7) | 80°C | > 1.5:1 | Optimal (Up to 80%) [1] |

Applications in Drug Development

The 6-chloro-7-nitroquinoxalin-2-one scaffold is not an end-product but a strategic intermediate utilized to synthesize complex therapeutics.

Malarial Protease PfSUB1 Inhibitors: The alarming spread of drug-resistant malaria has necessitated novel mechanisms of action. Quinoxaline derivatives synthesized from halo-nitro precursors have been identified as potent inhibitors of the malarial protease PfSUB1, which is essential for the maturation and egress of Plasmodium falciparum merozoites[2]. By displacing the C6 chlorine via SNAr with various anilines or aliphatic amines, researchers can rapidly generate structure-activity relationship (SAR) libraries to optimize binding affinity within the PfSUB1 active site[2].

Neurological Receptor Antagonists: The structural geometry of the quinoxalin-2-one core closely mimics endogenous ligands of the central nervous system. Derivatives of this compound are heavily utilized in the development of AMPA and NMDA receptor antagonists (similar to the classic tool compound CNQX). The N1 position can be alkylated to modulate lipid solubility and blood-brain barrier penetration, while the C6/C7 positions dictate receptor sub-type selectivity.

Fig 3: Downstream pharmacological application pathway in drug discovery.

Sources

Structural Elucidation of 6-Chloro-7-nitroquinoxalin-2-one: A Comprehensive Analytical Framework

Executive Summary

Quinoxaline derivatives, particularly quinoxalin-2(1H)-ones, are privileged pharmacophores in medicinal chemistry, recognized for their diverse biological activities including AMPA/kainate receptor antagonism and antimicrobial efficacy. The structural elucidation of 6-chloro-7-nitroquinoxalin-2-one (CAS 934690-33-2) presents a unique analytical challenge. The strong electron-withdrawing nature of both the chloro and nitro substituents significantly perturbs the local electronic environment, complicating regiochemical assignment. Furthermore, determining the exact tautomeric state (lactam vs. lactim) requires a highly orthogonal analytical approach. This whitepaper provides an in-depth, self-validating methodology for the definitive structural characterization of this molecule.

Analytical Workflow Design

To ensure absolute scientific integrity, the elucidation process cannot rely on a single analytical technique. Instead, it must utilize a self-validating system where mass spectrometry establishes the molecular formula, 1D NMR provides basic connectivity, 2D NMR confirms regiochemistry, and computational chemistry (DFT) validates the thermodynamic stability of the observed isomers.

Fig 1: Orthogonal analytical workflow for the structure elucidation of quinoxalin-2-ones.

Step-by-Step Methodologies

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is deployed first to confirm the exact molecular weight and elemental composition. The choice of Electrospray Ionization (ESI) in negative ion mode is deliberate; the N1-H proton of the quinoxalin-2-one lactam ring is highly acidic due to the adjacent carbonyl and the electron-withdrawing nitro group, allowing for efficient deprotonation[M-H]⁻. The presence of a single chlorine atom provides a built-in validation mechanism via its distinct isotopic signature.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade acetonitrile. Dilute to a final concentration of 1 µg/mL.

-

Ionization Parameters: Operate the ESI source in negative mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350 °C to prevent thermal degradation of the nitro group.

-

Data Acquisition: Acquire spectra using a Time-of-Flight (TOF) or Orbitrap mass analyzer over a mass range of m/z 100–500.

-

Self-Validation (Isotopic Pattern): Extract the [M-H]⁻ ion. For 6-chloro-7-nitroquinoxalin-2-one (C8H4ClN3O3), the theoretical exact mass for the[M-H]⁻ ion is 223.9868. You must observe a secondary peak at m/z 225.9839. The intensity ratio between these two peaks must be exactly 3:1 , confirming the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Protocol 2: Multidimensional NMR Spectroscopy

Causality: While 1D ¹H and ¹³C NMR provide the number of unique protons and carbons, the benzene ring of this molecule contains only two protons (H-5 and H-8). Because they are para to each other and isolated by the C-6 and C-7 substituents, they will appear as two distinct singlets. Differentiating which singlet belongs to H-5 and which to H-8 is impossible using 1D NMR alone. We employ Heteronuclear Multiple Bond Correlation (HMBC) to observe ³J (three-bond) carbon-proton couplings, which definitively locks the regiochemistry.

Step-by-Step Protocol:

-

Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. DMSO is chosen not only for solubility but because polar aprotic solvents lock the molecule into its thermodynamically favored lactam tautomer[1].

-

1D ¹H NMR (600 MHz): Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure accurate integration of the aromatic protons and the highly deshielded N-H proton.

-

1D ¹³C NMR (150 MHz): Acquire 1024 scans with proton decoupling. Pay special attention to the carbonyl region (~155 ppm)[2].

-

2D HSQC: Run to map the directly attached C-H pairs, linking the H-5 singlet to C-5 and the H-8 singlet to C-8.

-

2D HMBC: Acquire with a long-range coupling delay optimized for 8 Hz (standard for aromatic ³J couplings). Map the correlations from H-5 and H-8 to the quaternary carbons.

Data Presentation & Regiochemical Assignment

Quantitative NMR Data Summary

The following table synthesizes the expected quantitative NMR data based on the electronic effects of the substituents and established quinoxalin-2-one literature[2][3].

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (³J) |

| N-1 | ~12.50 | Broad Singlet | N/A | C-2, C-8a |

| C-2 | N/A | N/A | ~155.0 | N/A |

| C-3 | ~8.30 | Singlet | ~146.0 | C-4a, C-2 |

| C-4a | N/A | N/A | ~140.0 | N/A |

| C-5 | ~7.90 | Singlet | ~129.0 | C-4a, C-7 |

| C-6 | N/A | N/A | ~128.0 (C-Cl) | N/A |

| C-7 | N/A | N/A | ~142.0 (C-NO₂) | N/A |

| C-8 | ~7.60 | Singlet | ~116.0 | C-8a, C-6 |

| C-8a | N/A | N/A | ~132.0 | N/A |

Mechanistic Causality of HMBC Regiochemical Assignment

The critical challenge is differentiating H-5 from H-8. The nitro group at C-7 is strongly electron-withdrawing via resonance, significantly deshielding C-7 (~142 ppm). The chlorine at C-6 is electron-withdrawing via induction but donates electron density via resonance, resulting in a relatively shielded C-6 (~128 ppm).

By analyzing the HMBC spectrum, we establish a self-validating logical loop:

-

Proton H-5 will show a strong ³J correlation to C-7 (the deshielded nitro-bearing carbon) and C-4a.

-

Proton H-8 will show a strong ³J correlation to C-6 (the chloro-bearing carbon) and C-8a.

Fig 2: Logical differentiation of H-5 and H-8 via HMBC 3J carbon-proton couplings.

Tautomerism and DFT Validation

Quinoxalin-2-ones can theoretically exist in a dynamic lactam-lactim tautomeric equilibrium. However, experimental NMR data consistently reveals a broad singlet downfield at ~12.5 ppm, characteristic of the N1-H proton, and a ¹³C resonance at ~155 ppm for the C2=O carbonyl carbon[2][3]. This definitively proves that the lactam form predominates in solution.

To ground these experimental findings in physical chemistry, Density Functional Theory (DFT) calculations are employed. Studies utilizing the B3LYP/6-311G(d,p) level of theory on substituted quinoxalin-2(1H)-ones confirm that the electron distribution between the heterocyclic and aromatic rings heavily favors the lactam architecture[4]. The strong electronegativity of the nitrogen atoms and the partial stabilization attributed to the inductive effects of the halogen and nitro substituents ensure that the lactim form remains thermodynamically inaccessible under standard conditions[4][5].

References

-

Structural properties theoretical investigation of quinoxalin-2(1H) one and some its pharmaceutical derivatives, ResearchGate,[Link]

-

NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives, Instituto Tecnológico de Buenos Aires (ITBA),[Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses, National Institutes of Health (NIH),[Link]

-

Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-ones, Dove Medical Press,[Link]

Sources

- 1. DSpace [ri.itba.edu.ar]

- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [ri.itba.edu.ar]

An In-depth Technical Guide to the Synthesis of 6-Chloro-7-nitroquinoxalin-2-one

Introduction

6-Chloro-7-nitroquinoxalin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure serves as a crucial intermediate and a versatile scaffold for synthesizing a wide range of biologically active molecules, particularly kinase inhibitors used in oncology. The quinoxalinone core, decorated with chloro and nitro functionalities, offers multiple reaction sites for further chemical modification. This guide provides a comprehensive overview of the prevailing synthetic strategies for 6-Chloro-7-nitroquinoxalin-2-one, with a detailed focus on the preparation of its key starting materials and the critical cyclocondensation step.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic disconnection of the target molecule, 6-Chloro-7-nitroquinoxalin-2-one, points to two primary building blocks: a substituted ortho-phenylenediamine and a two-carbon electrophilic synthon. The most direct and widely adopted approach involves the cyclocondensation of 4-chloro-5-nitro-1,2-phenylenediamine with an equivalent of glyoxylic acid.

The synthesis, therefore, can be dissected into two principal stages:

-

Preparation of the Key Intermediate: The synthesis of 4-chloro-5-nitro-1,2-phenylenediamine.

-

Core Synthesis: The cyclocondensation reaction to form the quinoxalin-2-one ring system.

The overall synthetic pathway is depicted below.

Caption: Overall synthetic scheme for 6-Chloro-7-nitroquinoxalin-2-one.

Part 1: Synthesis of the Key Precursor: 4-Chloro-5-nitro-1,2-phenylenediamine

The commercial availability of 4-chloro-5-nitro-1,2-phenylenediamine can be limited, often necessitating its synthesis in the laboratory.[1] A common and reliable route starts from 2,4-dichloronitrobenzene, a readily available commodity chemical.

Step 1: Selective Ammonolysis of 2,4-Dichloronitrobenzene

The first step involves the selective nucleophilic aromatic substitution of one chlorine atom. The chlorine atom at the 4-position (para to the nitro group) is significantly more activated towards nucleophilic attack than the chlorine at the 2-position. This regioselectivity is driven by the strong electron-withdrawing nature of the nitro group, which stabilizes the Meisenheimer complex intermediate more effectively when the attack occurs at the para position.

-

Reaction: 2,4-Dichloronitrobenzene is treated with aqueous ammonia under elevated temperature and pressure to yield 4-chloro-2-nitroaniline.

Step 2: Acetylation of 4-Chloro-2-nitroaniline

To direct the subsequent nitration step, the more nucleophilic amino group is protected. Acetylation with acetic anhydride is a standard method, converting the amine into an acetamide. This serves two purposes: it deactivates the ring towards uncontrolled oxidation by the strong nitrating mixture and sterically hinders nitration at the 3-position.

Step 3: Nitration

The N-acetyl-4-chloro-2-nitroaniline is then subjected to electrophilic aromatic substitution. The powerful directing effects of the nitro and acetamido groups guide the incoming nitronium ion (NO₂⁺). The acetamido group is an ortho-, para-director, while the nitro group is a meta-director. The position ortho to the acetamido group and meta to the existing nitro group (the 5-position) is the most electronically favored site for nitration.

-

Causality: A standard nitrating mixture of concentrated nitric acid and sulfuric acid is used.[2] Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is essential for the reaction to proceed on the deactivated aromatic ring.

Step 4: Reduction and Hydrolysis

The final step in the precursor synthesis involves the reduction of one nitro group and the hydrolysis of the acetyl protecting group. This is typically achieved in a one-pot procedure. A common method involves reduction with sodium sulfide or sodium hydrosulfide in an aqueous or alcoholic medium. The conditions required for the nitro group reduction are often sufficient to concurrently hydrolyze the amide bond, yielding the desired 4-chloro-5-nitro-1,2-phenylenediamine.

Part 2: Core Synthesis via Cyclocondensation

The formation of the quinoxalin-2-one ring is achieved through the cyclocondensation of the synthesized 4-chloro-5-nitro-1,2-phenylenediamine with glyoxylic acid. This reaction is a cornerstone in the synthesis of quinoxaline derivatives.[3][4]

The mechanism involves an initial nucleophilic attack by one of the amino groups on the aldehyde carbonyl of glyoxylic acid, forming a carbinolamine intermediate. This is followed by dehydration to form a Schiff base (imine). An intramolecular cyclization then occurs as the second amino group attacks the imine carbon. A final dehydration step yields the aromatic quinoxalinone ring.

Caption: Experimental workflow for the cyclocondensation reaction.

Experimental Protocol: Synthesis of 6-Chloro-7-nitroquinoxalin-2-one

This protocol details the cyclocondensation step.

Materials:

-

4-chloro-5-nitro-1,2-phenylenediamine

-

Glyoxylic acid monohydrate (or a 50% solution in water)[5]

-

Ethanol

-

Water

-

Hydrochloric acid (for pH adjustment, if necessary)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Filtration apparatus (Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4-chloro-5-nitro-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).

-

Addition of Reagent: To this stirred suspension, add glyoxylic acid (1.1 eq). The reaction is often carried out under mildly acidic conditions to facilitate imine formation.

-

Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the diamine starting material.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being sparingly soluble, will often precipitate from the reaction medium.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with water and cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified solid under vacuum to yield 6-Chloro-7-nitroquinoxalin-2-one as a solid, typically yellow or orange in color.

Data Summary

The efficiency of the cyclocondensation reaction is generally high. The following table summarizes typical results for this key transformation.

| Parameter | Typical Value | Notes |

| Reactant Ratio | 1 : 1.1 (Diamine : Glyoxylic Acid) | A slight excess of glyoxylic acid ensures complete consumption of the more valuable diamine. |

| Solvent System | Ethanol/Water (1:1 v/v) | Provides good solubility for reactants at elevated temperatures while allowing product precipitation upon cooling. |

| Reaction Temperature | 80 - 90 °C (Reflux) | Ensures sufficient activation energy for the condensation and dehydration steps. |

| Reaction Time | 2 - 4 hours | Reaction is typically complete within this timeframe. |

| Product Yield | >85% | The reaction is generally high-yielding with a straightforward workup. |

| Purity | >95% (after washing) | The product often precipitates in high purity, sometimes negating the need for recrystallization or chromatography. |

Conclusion

The synthesis of 6-Chloro-7-nitroquinoxalin-2-one is a well-established process hinging on two key stages: the multi-step preparation of the 4-chloro-5-nitro-1,2-phenylenediamine precursor and its subsequent efficient cyclocondensation with glyoxylic acid. Understanding the chemical principles behind each step—such as regioselectivity in aromatic substitution and the mechanism of condensation—is crucial for optimizing reaction conditions and achieving high yields of the final product. This guide provides the foundational knowledge and practical steps for researchers to successfully synthesize this valuable intermediate for applications in pharmaceutical research and development.

References

- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.

- Zhang, L., et al. (2017). An improved synthesis of 6-chloro-1H-quinoxalin-2-one.

- MDPI. (2022). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. MDPI.

- Google Patents. (n.d.). CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.

- Google Patents. (n.d.). CN101891632B - Preparation method of 2-chloro-5-nitro-1, 4-p-phenylenediamine.

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.

- Royal Society of Chemistry. (n.d.). Catalyst-free and oxidant-free cyclocondensation of 2-aminobenzamides with glycosides under visible light. Organic & Biomolecular Chemistry.

- ResearchGate. (2025). (PDF) Hetero Diels-Alder Reaction with Aqueous Glyoxylic Acid: An Experiment in Organic Synthesis and 2-D NMR Analysis for Advanced Undergraduate Students.

- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.

- ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.

- MDPI. (2025).

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

- National Center for Biotechnology Information. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. PMC.

- Google Patents. (n.d.). WO2020173723A1 - Mixture comprising glyoxylic acid or condensation or addition products thereof.

- RASĀYAN Journal of Chemistry. (n.d.). CONVENIENT SYNTHESIS OF SUBSTITUTED 2-PHENYL QUINIXALINE FROM α-TOSYL KETONES AND ARYL 1,2- DIAMINES CATALYSED BY L-PROLINE. RASĀYAN Journal of Chemistry.

- National Center for Biotechnology Information. (n.d.).

- PubChem. (n.d.). 4-Chloro-5-nitro-o-phenylenediamine.

- American Journal of Organic Chemistry. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.

- Asian Journal of Research in Chemistry. (2016). Green Synthesis of Quinoxaline derivatives. Asian Journal of Research in Chemistry.

- Organic Syntheses. (n.d.). m-CHLORONITROBENZENE.

- Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol.

Sources

- 1. 4-Chloro-5-nitro-o-phenylenediamine | C6H6ClN3O2 | CID 5702618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinoxalinone synthesis [organic-chemistry.org]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. WO2020173723A1 - Mixture comprising glyoxylic acid or condensation or addition products thereof - Google Patents [patents.google.com]

Introduction: The Quinoxaline Scaffold and its Strategic Importance

An In-Depth Technical Guide: 6-Chloro-7-nitroquinoxalin-2-one: A Versatile Heterocyclic Building Block for Advanced Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases. This has established quinoxaline derivatives as crucial components in the development of targeted therapeutics for oncology, infectious diseases, and inflammatory conditions.[2][3][4]

Within this important class of heterocycles, 6-Chloro-7-nitroquinoxalin-2-one emerges as a particularly powerful and versatile building block. Its trifunctional nature—a reactive chloro group, a reducible nitro group, and a modifiable lactam moiety—provides chemists with three distinct and orthogonal handles for molecular elaboration. The strategic placement of the electron-withdrawing nitro group ortho to the chloro substituent significantly activates the scaffold for nucleophilic aromatic substitution, enabling the facile introduction of diverse functionalities. This guide, grounded in established chemical principles and field-proven insights, provides a comprehensive technical overview of the synthesis, reactivity, and strategic application of 6-chloro-7-nitroquinoxalin-2-one in modern drug discovery programs.

Synthesis of the Core Building Block

The construction of the 6-chloro-7-nitroquinoxalin-2-one scaffold is most reliably achieved through a multi-step sequence starting from readily available precursors. The following pathway represents a robust and scalable approach, involving a regioselective nitration followed by reductive cyclization. A similar strategy has been reported for the synthesis of related 6-chloro-1H-quinoxalin-2-one derivatives.[5]

The logical flow for the synthesis begins with protecting the amine, followed by a directed nitration, deprotection, reduction of a second nitro group (if a dinitro precursor is used) to form the o-phenylenediamine, and finally, cyclization. A more direct and commonly employed method involves the condensation of a pre-functionalized o-phenylenediamine with a glyoxylic acid derivative.

Caption: Synthetic workflow for 6-Chloro-7-nitroquinoxalin-2-one.

Experimental Protocol: Synthesis via Condensation

This protocol outlines the key cyclization step, assuming the availability of the requisite diamine precursor.

-

Reaction Setup: To a solution of 4-chloro-5-nitro-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and water (3:1 v/v), add glyoxylic acid monohydrate (1.1 eq).

-

Cyclization: Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath for 1 hour. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake sequentially with cold water, followed by a small amount of cold ethanol to remove residual impurities.

-

Drying: Dry the purified solid under vacuum at 50 °C to a constant weight to yield 6-chloro-7-nitroquinoxalin-2-one as a solid, typically yellow or orange in color.

Physicochemical and Spectroscopic Profile

The structural features of 6-chloro-7-nitroquinoxalin-2-one impart distinct and predictable characteristics that are essential for its characterization and use in subsequent reactions.

| Property | Predicted Value / Characteristic | Causality / Rationale |

| Molecular Formula | C₈H₄ClN₃O₃ | Based on atomic composition. |

| Molecular Weight | 225.59 g/mol | Sum of atomic masses. |

| Appearance | Yellow to orange solid | The extended conjugation and the nitro group chromophore typically result in a colored solid. |

| Solubility | Poorly soluble in water and non-polar solvents; Soluble in polar aprotic solvents (DMSO, DMF). | The polar nitro and lactam groups are offset by the rigid, aromatic core, favoring polar aprotic solvents. |

| ¹H NMR (DMSO-d₆) | δ 12.0-12.5 (s, 1H, N1-H), δ 8.2-8.4 (s, 1H, H-5), δ 7.8-8.0 (s, 1H, H-8), δ 7.4-7.6 (s, 1H, H-3) | The lactam proton is deshielded and exchangeable. Aromatic protons are singlets due to their substitution pattern, with the proton ortho to the nitro group (H-8) being significantly downfield. |

| ¹³C NMR (DMSO-d₆) | δ 155-160 (C=O), δ 140-150 (C-NO₂, C-Cl), δ 120-135 (Aromatic C-H & Quaternary C) | Carbonyl carbon is significantly downfield. Carbons attached to electron-withdrawing groups (Cl, NO₂) are also deshielded. |

| IR (KBr, cm⁻¹) | 3200-3400 (N-H stretch), 1680-1700 (C=O stretch), 1520-1560 & 1340-1360 (NO₂ asymm. & symm. stretch) | Characteristic vibrational frequencies for the key functional groups. |

Note: Predicted spectral data is based on analysis of structurally related compounds and established principles of spectroscopy.[6]

Core Reactivity and Synthetic Utility

The true power of 6-chloro-7-nitroquinoxalin-2-one lies in its predictable and chemoselective reactivity at three key positions. This allows for a modular approach to building molecular complexity.

Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position

The C-6 chloro substituent is highly activated towards displacement by nucleophiles. This heightened reactivity is a direct consequence of the powerful electron-withdrawing nitro group positioned ortho to the reaction center. This arrangement effectively stabilizes the negatively charged Meisenheimer complex intermediate through resonance, thereby lowering the activation energy of the reaction.[7][8][9] This makes SNAr the cornerstone reaction for this building block.

Caption: General mechanism for SNAr at the C-6 position.

Field-Proven Insight: The high reactivity at C-6 allows for SNAr reactions to proceed under relatively mild conditions, often without the need for metal catalysts. This is a significant advantage for pharmaceutical and industrial applications, simplifying purification and reducing the risk of heavy metal contamination.[10]

Exemplary Protocols:

-

Amination (Buchwald-Hartwig or SNAr):

-

Dissolve 6-chloro-7-nitroquinoxalin-2-one (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a polar aprotic solvent like DMF or NMP.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the mixture to 80-120 °C and monitor by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Purify via column chromatography.

-

-

O-Arylation / O-Alkylation:

-

In an anhydrous solvent (e.g., THF, DMF), treat the desired alcohol or phenol (1.1 eq) with a strong base like sodium hydride (NaH, 1.1 eq) at 0 °C to generate the corresponding alkoxide/phenoxide.

-

Add a solution of 6-chloro-7-nitroquinoxalin-2-one (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature or heat to reflux as needed, monitoring by TLC.

-

Workup involves quenching with a saturated ammonium chloride solution, followed by extraction and purification.[11]

-

Reduction of the C-7 Nitro Group

The nitro group can be selectively reduced to a primary amine, unlocking a new vector for diversification. The choice of reducing agent is critical to preserve the chloro substituent, as standard catalytic hydrogenation with Pd/C can sometimes lead to competitive dehalogenation.

Caption: Reduction of the nitro group and subsequent functionalization.

Expertise in Action: For substrates sensitive to hydrodechlorination, chemical reduction methods are often superior. Tin(II) chloride (SnCl₂) in ethanol or iron powder with an ammonium chloride catalyst in a protic solvent provide excellent yields of the desired aniline with minimal side products.[12]

Experimental Protocol: Nitro Group Reduction with SnCl₂

-

Reaction Setup: Suspend 6-chloro-7-nitroquinoxalin-2-one (1.0 eq) in absolute ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Work-up: Cool the reaction and concentrate it under reduced pressure. Basify the residue carefully with a saturated sodium bicarbonate solution to pH ~8. This will precipitate tin salts.

-

Extraction & Purification: Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate or dichloromethane. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 7-amino-6-chloroquinoxalin-2-one, which can be purified further by crystallization or chromatography.

Modification of the Lactam Moiety

The quinoxalin-2-one core offers two additional sites for modification: the N-1 nitrogen and the C-2 carbonyl.

-

N-Alkylation: The lactam nitrogen can be alkylated under standard basic conditions (e.g., NaH or K₂CO₃) with an appropriate alkyl halide (e.g., methyl iodide, benzyl bromide). This modification is often used to block the hydrogen bond donor site or to introduce side chains that can probe additional pockets in a target protein.

-

Conversion to 2,6-Dichloro-7-nitroquinoxaline: A powerful transformation involves the conversion of the C-2 carbonyl into a chloro group using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃).[4][13] This creates a highly reactive dichloro intermediate, enabling sequential and regioselective SNAr reactions. The C-2 chlorine is generally more reactive than the C-6 chlorine, allowing for controlled, stepwise introduction of two different nucleophiles.

Application in Kinase Inhibitor Design: A Strategic Workflow

6-Chloro-7-nitroquinoxalin-2-one is an ideal starting point for the synthesis of Type I and Type II kinase inhibitors, which target the ATP-binding site.[14][15] The quinoxaline core acts as the hinge-binding motif, while the C-6 and C-7 positions are modified to achieve potency and selectivity.[16]

Caption: Strategic workflow for kinase inhibitor development.

This modular workflow demonstrates the building block's utility:

-

C-6 Substitution (SNAr): An initial SNAr reaction at C-6 introduces a key pharmacophore (R¹), often a substituted aniline or phenol, designed to interact with the hydrophobic regions of the ATP pocket. This is a primary driver of potency.

-

C-7 Elaboration: Subsequent reduction of the nitro group to an amine provides a handle for introducing a second vector (R²). This position often points towards the solvent-exposed region of the kinase, making it ideal for attaching groups that enhance solubility or target unique sub-pockets, thereby improving the selectivity profile.

Conclusion

6-Chloro-7-nitroquinoxalin-2-one is far more than a simple chemical intermediate; it is a strategically designed heterocyclic building block that offers a robust and logical platform for the synthesis of complex, high-value molecules. Its well-defined and predictable reactivity at three distinct positions enables chemists to execute modular and efficient synthetic campaigns. The activation of the C-6 position for nucleophilic aromatic substitution, coupled with the latent reactivity of the nitro group and lactam system, provides an unparalleled advantage in the rapid generation of diverse chemical libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. For researchers in drug development, mastering the chemistry of this scaffold is a key step toward accelerating the discovery of next-generation medicines.

References

-

Buckle, D.R., Cantello, B.C.C., Smith, H., & Spicer, B.A. (1975). 4-Hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. J. Med. Chem., 18, 726–732. [Link]

-

El-Sayed, M. A.-H. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 08, 267–315. [Link]

- Google Patents. (2011). CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.

-

Ali, F., Khan, K. M., Salar, U., Chigurupati, S., Muhammad, M. T., & Tazzayyan, A. (2022). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. Molecules, 27(4), 1198. [Link]

-

Ferreira, I. C. F. R., & Santos, C. M. M. (2014). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 72, 145-163. [Link]

-

Sharma, R., & Kumar, R. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

-

Basbous, H., Chevalier, C., Bourg, S., Deau, E., T Rostovtsev, A., Dagher, E., ... & Anizon, F. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 844. [Link]

-

Birch, P. J., Grossman, C. J., & Hayes, A. G. (1989). Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site. European journal of pharmacology, 156(2), 177–180. [Link]

-

da Silva, J. F., & da Silva, F. de C. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(5), 627-653. [Link]

-

PubChem. (n.d.). 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one. National Center for Biotechnology Information. [Link]

-

Norman, M. H., Chen, Y., Miduturu, C. V., Kania, R. S., Chen, Y., Park, S., ... & Xu, R. (2013). Discovery and Optimization of Macrocyclic Quinoxaline-pyrrolo-dihydropiperidinones as Potent Pim-1/2 Kinase Inhibitors. ACS medicinal chemistry letters, 4(10), 947–952. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

-

de Oliveira, C. S. A., de F. F. M. de Aguiar, A., Fraga, C. A. M., & Barreiro, E. J. (2019). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 30(11), 2462-2466. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Wang, Y., Liu, Y., & Zhang, H. (2015). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. [Link]

-

ResearchGate. (n.d.). The Chemistry and Applications of the Quinoxaline Compounds. [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

-

Ostrowski, S., & Wolan, A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814. [Link]

-

Al-Ostath, R. A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qahtani, S. A., Al-Dosary, A. A., ... & Al-Obaid, A. M. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Pharmaceuticals, 15(11), 1335. [Link]

-

Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and environmental microbiology, 65(6), 2317–2323. [Link]

-

DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. [Link]

-

Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature chemical biology, 2(7), 358–364. [Link]

-

Birajdar, S. S., Bhor, R. J., & Pawar, S. S. (2022). Synthesis, Characterization and Biological Evaluation of Some Novel Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. [Link]

-

El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society, 19(2), 659-677. [Link]

-

Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some new quinoxaline derivatives. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades | MDPI [mdpi.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. scielo.br [scielo.br]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. EGFR Inhibitor Synthesis: Building Block Selection & AI Design Guide | AiFChem - AiFChem [aifchem.com]

The Quinoxaline Scaffold: A Physicochemical Compass for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline core, a bicyclic heterocycle formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds is not merely a matter of their molecular shape but is deeply rooted in their physicochemical properties. The strategic substitution on the quinoxaline ring system allows for the fine-tuning of these properties, directly influencing a molecule's journey through the body—from absorption and distribution to metabolic fate and excretion (ADME). This guide provides a comprehensive exploration of the key physicochemical properties of substituted quinoxalines, offering both theoretical understanding and practical experimental guidance for their characterization.

The Physicochemical Landscape of Quinoxalines: More Than Just a Structure

The journey of a drug from administration to its target site is a complex odyssey governed by a delicate interplay of its physicochemical characteristics. For quinoxaline derivatives, understanding and optimizing these properties is paramount for successful drug development. The core quinoxaline structure itself is a weakly basic, aromatic system with a pKa of approximately 0.56.[3] It is a crystalline solid at room temperature with a melting point of 29-30 °C and is soluble in water.[3] However, the true power of the quinoxaline scaffold lies in its susceptibility to chemical modification, allowing for a broad modulation of its physicochemical profile.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability. For a compound to be absorbed through the gastrointestinal tract, it must first dissolve in the aqueous environment of the gut. The solubility of quinoxaline derivatives is profoundly influenced by the nature of their substituents.

The Causality Behind Solubility:

-

Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors (e.g., -OH, -NH2, -COOH) can significantly enhance aqueous solubility by facilitating interactions with water molecules. Conversely, bulky, non-polar substituents will decrease solubility. The nitrogen atoms within the pyrazine ring of the quinoxaline core can act as hydrogen bond acceptors, contributing to its inherent solubility.[4]

-

Crystal Packing: The arrangement of molecules in the solid state, or crystal lattice, plays a crucial role in solubility. Strong intermolecular interactions, such as π-π stacking and halogen bonds, can lead to a more stable crystal lattice that is more difficult to disrupt with a solvent, resulting in lower solubility.[1][5] The melting point of a compound is often a good indicator of its crystal lattice energy; a higher melting point generally correlates with lower solubility.[6][7]

-

Ionization (pKa): The solubility of ionizable compounds is pH-dependent. For basic quinoxalines, solubility increases in acidic environments where they become protonated and form more soluble salts.

Table 1: Physicochemical Properties of Selected Substituted Quinoxalines

| Derivative | Substituent(s) | Melting Point (°C) | Solubility | LogP | pKa | Reference(s) |

| Quinoxaline | - | 29-32 | Soluble in water and alcohol | - | 0.60 | [8] |

| 2,3-Diphenylquinoxaline | 2,3-diphenyl | 127-128 | Insoluble in water | - | - | [8] |

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | 4-(5-nitro-thiophen-2-yl)-pyrrolo | 125-127 | Insoluble in water; Soluble in methanol, DMF, DMSO | - | - | [8] |

| Quinoxaline-2-carboxylic acid | 2-carboxy | - | - | - | - | |

| 6-Nitroquinoxaline | 6-nitro | - | - | - | - | |

| 2-Aminoquinoxaline | 2-amino | - | - | - | - |

Note: This table is illustrative. A comprehensive compilation of data for a wider range of derivatives is recommended for specific research applications.

Lipophilicity (LogP): Balancing Membrane Permeability and Solubility

Lipophilicity, the affinity of a compound for a lipid-rich environment, is a double-edged sword in drug design. A certain degree of lipophilicity is essential for a drug to permeate biological membranes, such as the intestinal wall and the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The octanol-water partition coefficient (LogP) is the most common measure of lipophilicity.

The Influence of Substituents on LogP:

-

Hydrophobic Substituents: Alkyl and aryl groups increase lipophilicity. Halogen atoms also generally increase LogP, with the effect increasing with the size of the halogen (I > Br > Cl > F).

-

Hydrophilic Substituents: Polar groups containing oxygen and nitrogen, such as hydroxyl, carboxyl, and amino groups, decrease lipophilicity.

pKa: The Ionization Constant and its Impact

The pKa of a molecule is the pH at which it is 50% ionized and 50% unionized. For the weakly basic quinoxaline core, electron-donating groups (e.g., -CH3, -OCH3) will increase the basicity (increase pKa), while electron-withdrawing groups (e.g., -NO2, -Cl) will decrease the basicity (decrease pKa). The ionization state of a drug affects its solubility, permeability, and interaction with its biological target.

Experimental Determination of Physicochemical Properties: A Practical Guide

Accurate and reproducible measurement of physicochemical properties is fundamental to building robust structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR).[9][10][11][12]

Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of a compound's tendency to precipitate from a solution, which is critical in early drug discovery.[13][14][15]

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test quinoxaline derivative in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve the final desired compound concentrations and a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Causality Behind Experimental Choices:

-

DMSO as Solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for preparing high-concentration stock solutions.

-

Controlled Final DMSO Concentration: The final concentration of DMSO is kept low (typically ≤2%) to minimize its co-solvent effect on the aqueous solubility of the compound.

-

Nephelometry: This technique is highly sensitive to the presence of precipitated particles, providing a reliable endpoint for the assay.

Caption: Workflow for the determination of kinetic solubility of substituted quinoxalines.

Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[16][17][18][19][20]

Experimental Protocol: pKa Determination of a Basic Quinoxaline Derivative

-

Sample Preparation: Prepare a solution of the quinoxaline derivative (e.g., 1 mM) in a suitable solvent system (e.g., a mixture of methanol and water to ensure solubility).

-

Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) using a standard solution of hydrochloric acid (HCl).

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH), adding small, precise increments of the titrant.

-

pH Measurement: After each addition of NaOH, allow the solution to equilibrate and record the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. The equivalence point can be accurately determined from the inflection point of the first derivative of the titration curve.

Causality Behind Experimental Choices:

-

Methanol/Water Co-solvent: This is often necessary for compounds with low aqueous solubility, allowing for accurate pKa determination in a homogenous solution.

-

Standardized Acid and Base: The use of accurately prepared standard solutions of a strong acid and a strong base is crucial for the precise determination of the equivalence point.

-

Inert Atmosphere: Purging the solution with nitrogen can be important to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.

Caption: Workflow for determining the pKa of a basic quinoxaline derivative.

Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).[21][22][23][24][25][26]

Experimental Protocol: Shake-Flask LogP Determination

-

Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Compound Addition: Add a known amount of the quinoxaline derivative to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.

-

Equilibration: Shake the flask at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the LogP using the formula: LogP = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).

Causality Behind Experimental Choices:

-

Pre-saturation of Phases: This step is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution.

-

Centrifugation: This ensures a clean separation of the two phases, which is essential for accurate concentration measurements.

-

Appropriate Analytical Method: The choice of analytical method depends on the properties of the compound (e.g., presence of a chromophore for UV-Vis detection) and the required sensitivity.

Physicochemical Properties and Their Implications for ADMET

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is intimately linked to its physicochemical properties.[27][28][29][30][31]

-

Absorption: Good aqueous solubility and moderate lipophilicity are generally required for good oral absorption.

-

Distribution: Lipophilicity is a key driver of a drug's distribution into various tissues. Highly lipophilic compounds may accumulate in fatty tissues, leading to a longer half-life and potential toxicity. The ability to cross the blood-brain barrier is also highly dependent on lipophilicity and the presence of specific transporters.

-

Metabolism: The metabolic stability of quinoxaline derivatives can be influenced by the nature and position of substituents. Certain functional groups may be more susceptible to enzymatic modification by cytochrome P450 enzymes in the liver.

-

Excretion: The route of excretion (renal or biliary) is influenced by factors such as molecular weight and polarity. More polar (less lipophilic) compounds are typically excreted by the kidneys.

-

Toxicity: Off-target effects and toxicity can sometimes be correlated with high lipophilicity.

Caption: The interconnectedness of physicochemical properties and ADMET outcomes for quinoxaline derivatives.

Conclusion

The quinoxaline scaffold is a remarkably versatile platform for the design of novel therapeutic agents. However, unlocking its full potential requires a deep understanding and meticulous control of the physicochemical properties of its derivatives. By systematically evaluating solubility, lipophilicity, and pKa, and by understanding how these properties are influenced by chemical substitution, researchers can rationally design quinoxaline-based molecules with improved ADMET profiles and a higher probability of clinical success. The experimental protocols and conceptual frameworks presented in this guide serve as a valuable resource for scientists and drug development professionals working to harness the power of the quinoxaline core in the quest for new and effective medicines.

References

-

Abdullahi, M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7635. [Link]

-

Babel, L. C., et al. (2021). Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding. CrystEngComm, 23(4), 849-857. [Link]

-

Birus, M., et al. (2023). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Molecules, 28(1), 353. [Link]

-

Boudreault, P.-L. T., et al. (2024). Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives. Beilstein Journal of Organic Chemistry, 20, 1037–1052. [Link]

-

El-Sayed, M. A., et al. (2023). In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds. Pharmaceuticals, 16(5), 738. [Link]

-

Fouad, M. A., et al. (2023). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2196601. [Link]

-

Giménez-Navarro, V., et al. (2016). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 129, 387-394. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

- Patrick, G. L. (2013). Quantitative structure–activity relationships (QSAR). In An Introduction to Medicinal Chemistry (5th ed.). Oxford University Press.

- S. S. Shidhaye, et al. (2023). ADME Profiling of Quinoxaline-Based Oxazole Derivatives for Drug-Likeness Assessment. ChemistrySelect, 8(3), e202203748.

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Kariuki, B. M., et al. (2022). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. Crystals, 12(11), 1600. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Birus, M., et al. (2023). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Molecules, 28(1), 353. [Link]

-

Giménez-Navarro, V., et al. (2016). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 129, 387-394. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6), 929-954. [Link]

- East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid.

-

Cheng, Y., et al. (2023). Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. Journal of Materials Chemistry C, 11(1), 221-228. [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5134.

-

Al-Ostath, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121. [Link]

-

Soares, S., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5326. [Link]

-

Karanth, S. N. (2020, May 16). pH titration- for the determination of pKa value of weak acid. YouTube. [Link]

-

Longdom Publishing. (2023). Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. Journal of Computer Science & Systems Biology, 16(S1), 001. [Link]

-

Kumar, S., & Kumar, V. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. International Journal of Chemical Sciences, 9(4), 1768-1774. [Link]

-

Kubo, H., et al. (2023). Transition Behaviors of Isostructural sql-Topological Hydrogen-Bonded Frameworks Composed of Naphthalene, Quinoxaline. ChemRxiv. [Link]

-

Yilmaz, I., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(1), 46-52. [Link]

-

Kurma, S., et al. (2023). Design and Synthesis of Some New Quinoxaline-1,2,4-Oxadiazole-Amide Conjugates as EGFR Targeting Agents and ADMET Studies. Polycyclic Aromatic Compounds, 43(8), 6985-7006. [Link]

-

University of Illinois. (2020). QSAR: Quantitative structure activity relationship. [Link]

-

Kamat, V., et al. (2020). Commercially available quinoxaline based drugs. [Link]

- Prakash, O., et al. (2015). Hydrogen Bonded Triple Helical Structure of 3-Hydroxyquinoxaline-2-carboxalidine-4-aminoantipyrine. Journal of Chemical Crystallography, 45(8-9), 405-410.

-

Acar, Ç., et al. (2024). Discovery of the Aminated Quinoxalines as Potential Active Molecules. Current Organic Synthesis, 21(1), 89-100. [Link]

-

University of California, Davis. (n.d.). Potentiometric Titration of an Acid Mixture. [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Soares, S., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5326. [Link]

-

Fiveable. (2025). 4.2 Quantitative structure-activity relationships (QSAR). [Link]

Sources

- 1. Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. lkouniv.ac.in [lkouniv.ac.in]

- 12. fiveable.me [fiveable.me]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. enamine.net [enamine.net]

- 15. asianpubs.org [asianpubs.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. asdlib.org [asdlib.org]

- 18. youtube.com [youtube.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. chem.fsu.edu [chem.fsu.edu]

- 21. researchgate.net [researchgate.net]

- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. encyclopedia.pub [encyclopedia.pub]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. tandfonline.com [tandfonline.com]

- 31. eurekaselect.com [eurekaselect.com]

A Technical Guide to the Strategic Application of Nitro and Chloro Groups in Drug Discovery

Abstract

The deliberate incorporation of specific functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile. Among the vast arsenal of chemical moieties, the nitro (-NO₂) and chloro (-Cl) groups hold a prominent, albeit functionally dichotomous, position. The nitro group, often viewed with caution due to toxicity concerns, is masterfully exploited as a bioreductive trigger for prodrugs, particularly in antimicrobial and oncology applications.[1][2][3] Conversely, the chloro group is a ubiquitous and "magic" substituent, prized for its ability to enhance metabolic stability, modulate lipophilicity, and establish potent halogen bonds with biological targets.[4][5] This guide provides an in-depth exploration of the core principles governing the use of these two functional groups. We will dissect their physicochemical properties, delve into their mechanisms of action, and present field-proven experimental protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for their strategic application.

The Nitro Group (-NO₂): A Paradigm of Bioactivation and Targeted Toxicity

The nitro group is a powerful, polar, electron-withdrawing moiety that has been a part of the medicinal chemist's toolkit for decades.[1][2][6] Its role is one of profound contrast; while sometimes flagged as a toxicophore due to its potential for mutagenicity, this very reactivity is harnessed to create highly effective, targeted therapeutic agents.[1][3][7]

Physicochemical Characteristics

The nitro group's strong electron-withdrawing nature, via both inductive and resonance effects, significantly influences a molecule's properties.[3][8][9]

| Property | Impact of Nitro Group | Rationale |

| Polarity | High | Large dipole moment (3.5-4.0 D) due to charge separation between nitrogen and oxygen atoms.[6] |

| Acidity | Increases acidity of α-protons | The strong -I effect stabilizes the resulting carbanion (nitronate ion).[10] |

| Solubility | Variable | Despite high polarity, water solubility can be low; generally soluble in organic solvents.[6][10] |

| Bioisosterism | Can act as a bioisostere for carboxylic acid or phenol groups.[11] | Mimics the size and electronic properties, though with different H-bonding capabilities. |

Mechanism of Action: The Prodrug Concept

The primary mechanism through which most nitro-aromatic drugs exert their biological effect is through reductive bioactivation.[1][8] These compounds are often administered as inactive prodrugs. In specific biological environments, such as within microbial cells or hypoxic tumor tissues, the nitro group undergoes enzymatic reduction to form highly reactive, cytotoxic intermediates.[1][2][3]

This reduction is primarily catalyzed by nitroreductase (NTR) enzymes.[12]

-

Type I Nitroreductases: These are oxygen-insensitive enzymes that perform a two-electron reduction of the nitro group to a nitroso intermediate, which is further reduced to hydroxylamine and amine species.[12]

-

Type II Nitroreductases: These oxygen-sensitive enzymes execute a single-electron reduction, forming a nitro anion radical.[12] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle," generating superoxide radicals. This oxygen sensitivity is the key to hypoxia-selective drug activation.[8]

The resulting reactive species, such as hydroxylamines and radicals, can inflict widespread cellular damage by covalently modifying DNA, inactivating ribosomal proteins, and inhibiting key metabolic pathways like protein synthesis and aerobic energy metabolism.[1][13]

Caption: Schematic of a halogen bond interaction.

Therapeutic Applications

The strategic placement of chlorine atoms is evident across numerous drug classes:

-

Antimalarials: Chloroquine. [4]* Antibiotics: Chloramphenicol. [4][5]* Anticancer Drugs: Bendamustine. [4]* CNS Drugs: Diazepam and other benzodiazepines. [4] The addition of chlorine often leads to enhanced potency and improved pharmacokinetic profiles compared to non-chlorinated parent analogues. [4][14]

Experimental Protocols for Evaluation

Validating the biological impact of nitro and chloro group substitution requires a suite of robust in vitro assays. The following are foundational, self-validating protocols for assessing cytotoxicity, metabolic stability, and target engagement.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound (and a vehicle control, e.g., 0.1% DMSO) in cell culture medium. Replace the old medium with 100 µL of the compound-containing medium.

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple precipitates are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Liver Microsomal Stability Assay

This assay assesses the metabolic vulnerability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.

Methodology:

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in phosphate buffer. Pre-warm to 37°C.

-

Compound Incubation: Add the test compound (final concentration typically 1 µM) to the pre-warmed mixture to initiate the reaction. Take an aliquot at t=0 and add it to a quench solution (e.g., cold acetonitrile with an internal standard).

-

Time Course: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 5, 15, 30, 60 minutes) and quench them immediately.

-

Controls:

-

Negative Control: Run a parallel incubation without the NADPH-regenerating system to control for non-enzymatic degradation.

-

Positive Control: Use a compound with known metabolic instability (e.g., Verapamil) to validate the assay.

-

-

Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of a drug to its target protein in a cellular environment. The principle is that a protein becomes more thermally stable when bound to its ligand.

Methodology:

-

Cell Treatment: Treat intact cells or cell lysate with the test compound or a vehicle control for a defined period.

-

Heating: Aliquot the treated samples into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

-

Lysis and Centrifugation: For intact cells, lyse them after heating. For all samples, centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble (non-denatured) proteins.

-

Analysis: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western Blot or Mass Spectrometry.

-

Data Interpretation: Plot the percentage of soluble protein versus temperature. A successful ligand will induce a "thermal shift," meaning the protein remains soluble at higher temperatures in the drug-treated sample compared to the vehicle control.

Caption: A generalized workflow for compound evaluation.

Conclusion and Future Perspectives

The nitro and chloro groups, while simple in structure, offer profound and diverse functionalities in drug design. The nitro group provides a powerful tool for creating targeted, bioreductive prodrugs, a strategy that remains highly relevant for tackling antimicrobial resistance and the challenge of hypoxic tumors. The chloro group continues to be a workhorse in medicinal chemistry, reliably used to enhance PK properties and establish high-affinity binding through halogen interactions.

Future research will likely focus on refining the application of these groups. For nitro compounds, this involves designing more selective activation systems to minimize off-target toxicity. For chloro compounds, a deeper, quantum-chemical understanding of halogen bonding will enable the design of even more potent and selective inhibitors. [15]The strategic and informed use of these functional groups will undoubtedly continue to be instrumental in the development of the next generation of therapeutics.

References

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.

- Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.

- Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.

- Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

- Yuki, H. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Axcelead.

- Hotha, S., & Siddiqui, A. (2023). Nitrofurantoin.

- Various Authors. (2024).

- Voth, A. R., et al. (2013). Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design.

- Pasternak, A. (n.d.). Nitro bioisosteres. Cambridge MedChem Consulting.

- O'Connor, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.

- Various Authors. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- Various Authors. (2024). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Karger Publishers.